molecular formula C7H14ClNO2 B1458226 5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1796882-98-8

5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1458226
CAS No.: 1796882-98-8
M. Wt: 179.64 g/mol
InChI Key: OHZZJQWZBJKQLS-UHFFFAOYSA-N
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Description

5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride (also referred to as (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1796882-98-8
  • Molecular Formula : C₇H₁₄ClN₁O₂

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It is believed to modulate enzymatic activity through selective binding to active sites, which can result in either inhibition or activation of specific enzymes. The compound's chiral nature enhances its ability to interact selectively with biological targets, making it a valuable candidate for drug development .

Enzymatic Modulation

Research indicates that this compound may serve as an inhibitor or activator for several enzymes involved in metabolic pathways. Its ability to influence enzyme kinetics makes it a focus for designing new therapeutic agents .

Neuroprotective Effects

Studies have shown that derivatives of 5,5-Dimethylpyrrolidine exhibit neuroprotective properties. For example, in vitro studies demonstrated that certain derivatives could restore acetylcholine levels and reduce acetylcholinesterase activity in neuronal models treated with neurotoxic agents like scopolamine . This suggests potential applications in treating neurodegenerative diseases.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it could scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage in cells .

Study on Anticancer Activity

A notable study investigated the anticancer potential of various derivatives derived from 5,5-Dimethylpyrrolidine. The results indicated structure-dependent activity against A549 lung adenocarcinoma cells. Compounds containing free amino groups exhibited the most potent anticancer effects while maintaining low cytotoxicity toward non-cancerous cells .

CompoundIC50 (µM)Activity Type
Compound 118.17 ± 1.0Antioxidant
Compound 266% viability at 100 µMAnticancer
Compound 3Not specifiedNeuroprotective

Antimicrobial Properties

Another area of research focused on the antimicrobial effects of the compound against multidrug-resistant pathogens. The derivatives showed promising results against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Applications in Drug Development

Due to its unique structural features and biological activities, this compound is being explored for various therapeutic applications. Its role as a chiral building block facilitates the synthesis of complex organic molecules used in drug formulation .

Properties

IUPAC Name

5,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4-3-5(8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZZJQWZBJKQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796882-98-8
Record name 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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